

β -Dihydrolapachenole spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: Dihydrolapachenole

Cat. No.: B184636

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An In-depth Technical Guide on the Spectroscopic Data of β -Dihydrolapachenole

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of a compound is fundamental for its identification, characterization, and quality control. This guide provides a comprehensive overview of the available spectroscopic data for β -**Dihydrolapachenole**, a derivative of lapachol, a naturally occurring naphthoquinone. While direct and complete spectral datasets for β -**Dihydrolapachenole** are not readily available in publicly accessible databases, this guide compiles and extrapolates information from the analysis of closely related compounds and provides the necessary experimental context.

Chemical Structure and Properties

β -**Dihydrolapachenole** is a heterocyclic compound derived from the reduction of lapachol. Its chemical structure consists of a dihydronaphthofuran ring system fused to a benzene ring.

Molecular Formula: $C_{15}H_{14}O_2$ Molecular Weight: 226.27 g/mol CAS Number: 20213-26-7

Spectroscopic Data

Detailed experimental spectra for β -**Dihydrolapachenole** are not widely published. However, based on the known spectroscopic characteristics of its parent compound, lapachol, and other related naphthoquinone derivatives, the expected data can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of β -**Dihydrolapachenole** is expected to show distinct signals corresponding to the aromatic protons, the protons on the dihydropyran ring, and the methyl groups. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the dihydropyran ring would be observed in the upfield region, with their chemical shifts and coupling patterns providing information about their stereochemical relationships. The gem-dimethyl protons would likely appear as two singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbons of the quinone moiety (if present, though reduced in the dihydro- form) would be the most downfield signals ($\delta > 180$ ppm). The aromatic and olefinic carbons would resonate in the δ 110-160 ppm range, while the aliphatic carbons of the dihydropyran ring and the methyl groups would be found in the upfield region ($\delta < 80$ ppm).

Table 1: Predicted ¹H and ¹³C NMR Data for β -**Dihydrolapachenole**

Position	Predicted ¹³ C Chemical Shift (δ , ppm)	Predicted ¹ H Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
Aromatic CH	120-135	7.0-8.5	m	
Aromatic C	115-150	-	-	
Dihydropyran CH ₂	~30-40	~2.5-3.5	m	
Dihydropyran C(CH ₃) ₂	~70-80	-	-	
Dihydropyran CH ₃	~25-30	~1.2-1.5	s	
Furan-ring O- CH-	~80-90	~4.5-5.5	t or dd	
Furan-ring -CH ₂ -	~30-40	~2.8-3.2	m	
Quinone C=O	Not Applicable (reduced)	-	-	
Naphthoquinone C=C	110-145	-	-	

Note: These are predicted values based on related structures and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of β -**Dihydrolapachenole** is expected to show characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage in the furan ring. The strong carbonyl (C=O) stretching bands characteristic of quinones (around 1650-1680 cm⁻¹) in lapachol would be absent or significantly shifted in β -**Dihydrolapachenole** due to the reduction of the quinone moiety.

Table 2: Expected Infrared Absorption Bands for β -**Dihydrolapachenole**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100-3000	Medium
Aliphatic C-H Stretch	3000-2850	Medium
Aromatic C=C Stretch	1600-1450	Medium to Strong
C-O Stretch (Ether)	1250-1050	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **β-Dihydrolapachenole**, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (226.27). The fragmentation pattern would likely involve the cleavage of the dihydropyran ring, leading to characteristic fragment ions.

Table 3: Expected Mass Spectrometry Data for **β-Dihydrolapachenole**

Ion	Expected m/z	Description
[M] ⁺	226	Molecular Ion
[M - CH ₃] ⁺	211	Loss of a methyl group
[M - C ₃ H ₇] ⁺	183	Loss of an isopropyl group

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of **β-Dihydrolapachenole** would follow standard procedures for organic compound characterization.

NMR Spectroscopy

A sample of **β-Dihydrolapachenole** (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is usually added as an internal standard (0 ppm). The spectra are then recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional

NMR experiments such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of all proton and carbon signals.

IR Spectroscopy

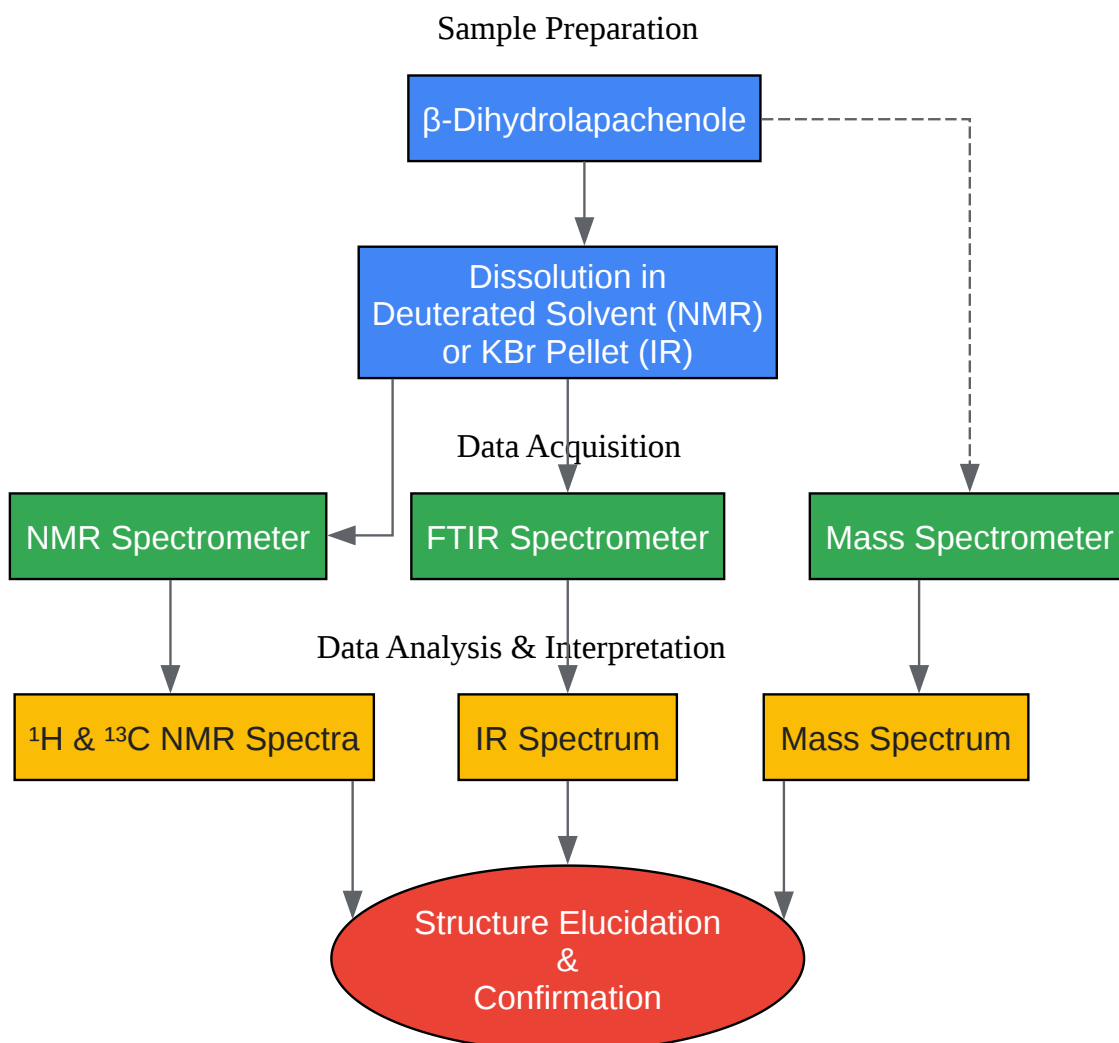
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or dissolved in a suitable solvent (e.g., CCl₄).

Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a compound like β -**Dihydrolapachenole** using spectroscopic methods follows a logical progression.



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Caption: Workflow for the spectroscopic analysis of β -**Dihydrolapachenole**.

This guide serves as a foundational resource for researchers working with β -**Dihydrolapachenole**. The provided data, while predictive in nature, is based on established spectroscopic principles and data from analogous compounds. Experimental verification remains crucial for definitive structural confirmation.

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